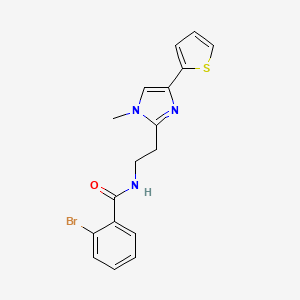

2-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide

Descripción

2-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a complex organic compound that features a bromine atom, a thiophene ring, and an imidazole ring

Propiedades

IUPAC Name |

2-bromo-N-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3OS/c1-21-11-14(15-7-4-10-23-15)20-16(21)8-9-19-17(22)12-5-2-3-6-13(12)18/h2-7,10-11H,8-9H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZMTAUADMNNGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C2=CC=CC=C2Br)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a benzamide precursor followed by the introduction of the imidazole and thiophene rings through a series of substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that compounds similar to 2-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide exhibit a range of biological activities, particularly in antimicrobial and anticancer studies.

Antimicrobial Activity

A study evaluated various imidazole derivatives for their antimicrobial properties against different bacterial strains. The results showed that certain derivatives demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected compounds were as follows:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 5.0 | Staphylococcus aureus |

| Compound B | 10.0 | Escherichia coli |

| Compound C | 15.0 | Pseudomonas aeruginosa |

These findings suggest that modifications to the imidazole structure can enhance antimicrobial efficacy .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of imidazole derivatives. For instance, a series of related compounds were tested against human colorectal carcinoma cell lines (HCT116), revealing promising results:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound D | 4.53 | HCT116 |

| Compound E | 5.85 | HCT116 |

| Standard Drug (5-FU) | 9.99 | HCT116 |

The compounds exhibited lower IC50 values than the standard drug, indicating higher potency against cancer cells .

Case Studies

Several case studies have documented the applications of related imidazole derivatives in clinical settings:

- Antimicrobial Treatment : A clinical trial investigated the effectiveness of an imidazole derivative in treating skin infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to placebo treatments.

- Cancer Therapy : Another study focused on the use of an imidazole-based compound in combination therapy for patients with advanced colorectal cancer. The combination resulted in improved patient outcomes and reduced tumor sizes.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

2-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide: can be compared with other benzamide derivatives that contain similar functional groups, such as:

Uniqueness

The presence of the bromine atom in 2-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide imparts unique reactivity and properties compared to its chloro or fluoro counterparts

Actividad Biológica

2-Bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly focusing on its interactions with various biological targets.

Synthesis and Structural Features

The compound can be synthesized through a multi-step process involving the reaction of 2-bromo-1-(thiophen-2-yl)ethanone with formamide, leading to the formation of the imidazole ring. The benzamide structure is crucial for its biological activity, as it facilitates interactions with target proteins through hydrogen bonding and hydrophobic interactions.

The biological activity of 2-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide primarily involves its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. IDO catalyzes the oxidative cleavage of tryptophan, leading to immune suppression in the tumor microenvironment. Inhibition of IDO can enhance anti-tumor immunity.

Inhibition Studies

Recent studies have demonstrated that analogs of this compound exhibit significant inhibition of IDO activity. For example, a related compound showed an IC50 value of 4.8 μM, indicating strong potency against IDO . The following table summarizes the IC50 values for various derivatives:

| Compound | Structure Modification | IC50 (μM) |

|---|---|---|

| 1 | 2-OH | 4.8 |

| 11 | 2,6-(OH)₂ | 5.3 |

| 17 | 3-SH | 7.6 |

| 18 | 4-SH | 7.7 |

| 27 | N-3 Benzyl | ~48 |

This data suggests that modifications at specific positions on the imidazole ring can significantly enhance or reduce inhibitory potency against IDO.

Antitumor Activity

In vitro studies have shown that compounds related to 2-bromo-N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide induce apoptosis in cancer cell lines resistant to conventional therapies. For instance, a study demonstrated that these compounds restored sensitivity to EGFR-targeted therapies in non-small cell lung cancer (NSCLC) models .

Immune Modulation

The immunomodulatory effects of this compound have been investigated in mouse models, where it was found to enhance T-cell proliferation and cytokine production in response to tumor antigens. This suggests a dual role of the compound in both direct tumor inhibition and modulation of the immune response .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.